

A Comprehensive Technical Guide to the Physical Properties of 2,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Difluorobenzonitrile

Cat. No.: B1295057

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of **2,5-Difluorobenzonitrile**, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physical Properties of 2,5-Difluorobenzonitrile

2,5-Difluorobenzonitrile is a white to light yellow crystalline solid at room temperature. Its physical characteristics are crucial for its handling, storage, and application in various synthetic processes. The following table summarizes the key physical properties of this compound. It is important to note that slight variations in reported values exist in the literature, which can be attributed to differences in experimental conditions and sample purity.

Property	Value	Source(s)
Molecular Formula	$C_7H_3F_2N$	[1] [2] [3]
Molecular Weight	139.10 g/mol	[1] [2] [3]
CAS Number	64248-64-2	[1] [3]
Melting Point	29.5 - 35.5 °C	[1] [2] [4] [5] [6]
Boiling Point	178.4 ± 20.0 °C at 760 mmHg 92 °C at 30 mmHg	[1] [2] [7]
Density	1.3 ± 0.1 g/cm ³	[2]
Flash Point	77.8 ± 0.0 °C	[2]
Vapor Pressure	1.0 ± 0.3 mmHg at 25°C	[2]
Refractive Index	1.486	[8]
Appearance	White or colorless to yellow to orange powder to lump to clear liquid	[1]

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental methodologies for determining the key physical properties of organic compounds like **2,5-Difluorobenzonitrile**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

- Sample Preparation: A small amount of finely powdered **2,5-Difluorobenzonitrile** is packed into a capillary tube, which is sealed at one end.

- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature probe.
- Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

- Sample Preparation: A small volume of molten **2,5-Difluorobenzonitrile** is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
- Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath).
- Heating: The sample is heated gently. As the liquid heats up, air trapped in the capillary tube will be expelled.
- Observation: When a continuous stream of bubbles emerges from the capillary tube, the heating is stopped. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point. For measurements at reduced pressure, a vacuum system is connected to the apparatus.

Density Determination

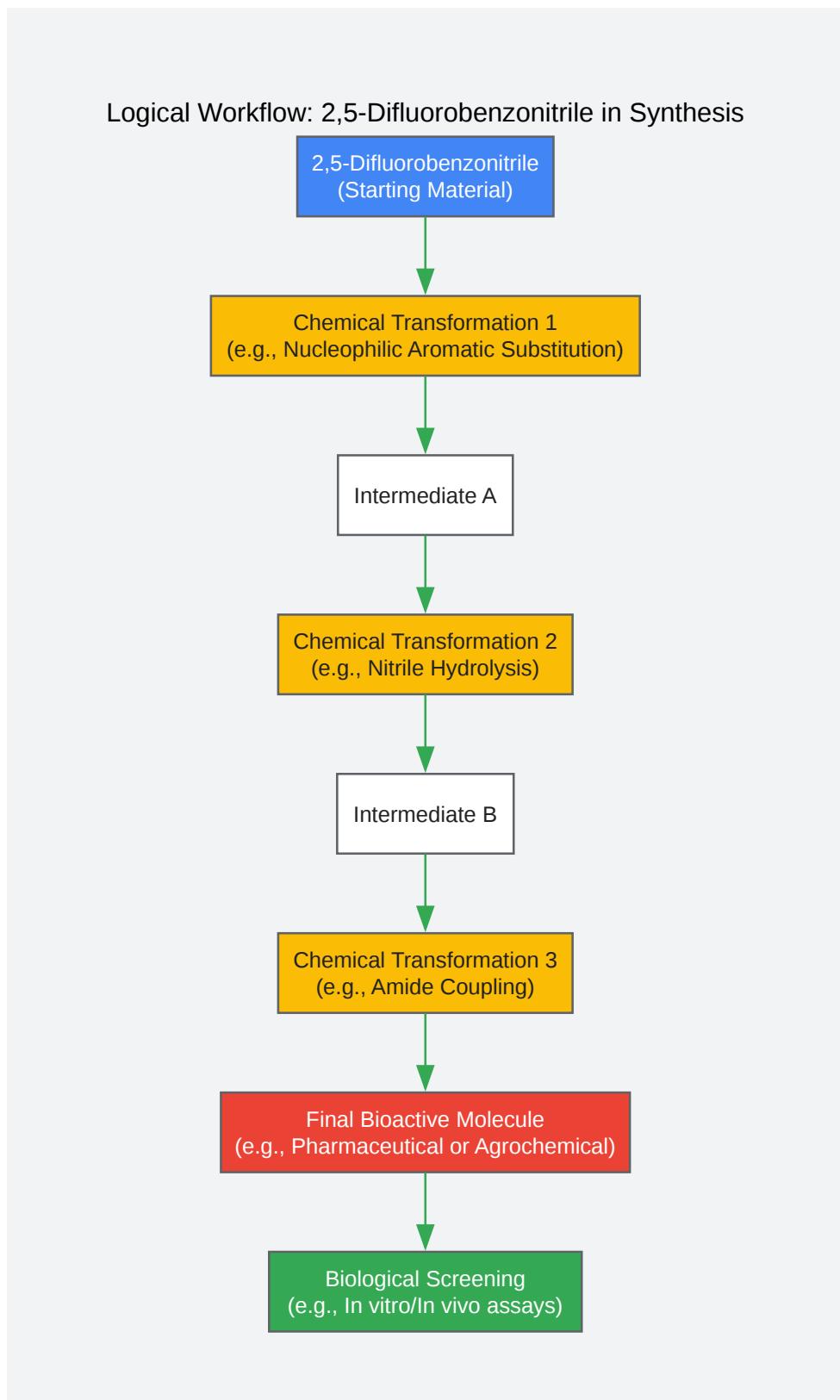
Density is the mass of a substance per unit volume.

Methodology:

- Mass Measurement: A known volume of molten **2,5-Difluorobenzonitrile** is carefully measured using a calibrated volumetric flask or pycnometer.
- Volume Measurement: The mass of the empty container is measured. The container is then filled with the molten compound to the calibration mark, and the total mass is measured.
- Calculation: The mass of the compound is determined by subtracting the mass of the empty container from the total mass. The density is then calculated by dividing the mass of the compound by its volume.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.


Methodology:

- Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane) are selected.
- Procedure: A small, accurately weighed amount of **2,5-Difluorobenzonitrile** is added to a known volume of the chosen solvent in a test tube at a specific temperature.
- Observation: The mixture is agitated, and the solubility is observed. Solubility can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively determined by measuring the maximum amount of solute that can dissolve in a given volume of solvent to form a saturated solution.

Role in Synthesis and Logical Workflow

As a chemical intermediate, **2,5-Difluorobenzonitrile** does not have a direct, well-defined signaling pathway in a biological system. Its significance lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules. The presence of the nitrile group and the fluorine atoms makes it a valuable precursor in the development of pharmaceuticals and agrochemicals. For instance, the nitrile group can be readily converted into other functional groups such as amines or carboxylic acids, and the fluorine atoms can enhance the metabolic stability and binding affinity of the final product.

The following diagram illustrates a logical workflow for the utilization of **2,5-Difluorobenzonitrile** in a synthetic pathway to produce a hypothetical bioactive compound.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow from **2,5-Difluorobenzonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2,5-Difluorobenzonitrile | CAS#:64248-64-2 | ChemsrC [chemsrc.com]
- 3. 2,5-Difluorobenzonitrile | C7H3F2N | CID 123558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Difluorobenzonitrile, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | [thermofisher.com](#) [thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 2,5-Difluorobenzonitrile | 64248-64-2 [chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
- 8. 3,5-Difluorobenzonitrile CAS 64248-63-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 2,5-Difluorobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1295057#2-5-difluorobenzonitrile-physical-properties\]](https://www.benchchem.com/product/b1295057#2-5-difluorobenzonitrile-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com